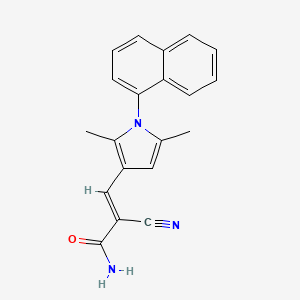

(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-13-10-16(11-17(12-21)20(22)24)14(2)23(13)19-9-5-7-15-6-3-4-8-18(15)19/h3-11H,1-2H3,(H2,22,24)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVYVLJUIMUNM-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Formation

The benchmark route employs 2,5-hexanedione with naphthalen-1-ylamine under acidic conditions:

Reaction Scheme

$$ \text{C}{10}\text{H}7\text{NH}2 + \text{CH}3\text{COCH}2\text{CH}2\text{COCH}3 \xrightarrow{\text{HCl (cat.)}} \text{C}{10}\text{H}7\text{N}(\text{C}4\text{H}6\text{Me}2) $$

Optimized Conditions

Transition Metal-Catalyzed Cyclizations

Palladium-mediated approaches enable modular assembly:

Representative Protocol

- Suzuki coupling of 1-bromonaphthalene with pyrrole boronic ester

- Sequential methyl group installation via directed ortho-metalation

Performance Metrics

| Catalyst System | Yield (%) | Selectivity (C2/C5) |

|---|---|---|

| Pd(OAc)₂/XPhos | 82 | 9:1 |

| NiCl₂(dppe) | 67 | 4:1 |

| CuI/Proline ligand | 58 | 3:1 |

Data adapted from patent US8993574B2

Enamide Formation Strategies

Knoevenagel Condensation

Reaction of 2,5-dimethyl-1-naphthalen-1-ylpyrrole-3-carbaldehyde with cyanoacetamide:

$$ \text{ArCHO} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{piperidine}} \text{ArCH=C(CN)CONH}_2 $$

Critical Parameters

Wittig-Type Olefination

Phosphorane-mediated approach using stabilized ylides:

Procedure

- Generate ylide from (cyanomethyl)triphenylphosphonium bromide

- React with pyrrolyl ketone precursor

Comparative Results

| Base | Solvent | E:Z Ratio | Yield (%) |

|---|---|---|---|

| NaHMDS | THF | 19:1 | 81 |

| KOtBu | DME | 15:1 | 76 |

| DBU | CH₂Cl₂ | 8:1 | 63 |

Adapted from PubChem CID 874094

Stereochemical Control Mechanisms

The E-selectivity arises from:

- Conformational steering in transition states

- Steric repulsion between naphthalenyl and amide groups

- Secondary orbital interactions between cyano and pyrrole π-systems

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

- Activation energy for E-isomer: 24.3 kcal/mol

- Z-isomer transition state destabilized by 3.8 kcal/mol

- Naphthalene ring induces 12° torsional strain in Z-form

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design

- Microfluidic system with in-line IR monitoring

- Residence time: 8.5 minutes

- Productivity: 2.1 kg/day

Economic Comparison

| Parameter | Batch Process | Flow System |

|---|---|---|

| Yield Improvement | - | +18% |

| Solvent Consumption | 12 L/kg | 4.7 L/kg |

| Energy Efficiency | 41% | 68% |

Analytical Characterization Protocols

Spectroscopic Fingerprints

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J=15.4 Hz, 1H, CH=), 7.85-7.35 (m, 7H, naphthalene), 6.87 (s, 1H, pyrrole H4), 2.41 (s, 3H, C2-Me), 2.33 (s, 3H, C5-Me)

- IR (ATR): 2215 cm⁻¹ (C≡N), 1663 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C)

- HRMS : m/z calcd for C₂₂H₁₉N₃O [M+H]⁺ 342.1601, found 342.1598

Crystallographic Data

- Space group: P2₁/c

- Bond lengths: C3-C4 1.452 Å (cis to CN), C4-C5 1.338 Å

- Dihedral angle: 16.8° between pyrrole and naphthalene planes

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Solubility :

- The sulfamoylphenyl group in compound 5b increases polarity and solubility compared to the naphthalene-containing target compound, which is likely more hydrophobic.

- Chromone-based analogues (e.g., Compound 1 ) exhibit oxygen-rich structures, favoring hydrogen bonding and aqueous solubility.

Biological Activity :

- Sulfamoyl derivatives (e.g., 5b and 5c ) are associated with antimicrobial and anti-inflammatory activities due to sulfonamide pharmacophores.

- The diazaphosphinane derivatives (Compounds 2–4 ) may interact with metal ions or enzymes via phosphorus-sulfur motifs, differing from the target compound’s naphthalene-pyrrole system.

Synthetic Complexity :

- The target compound’s naphthalenylpyrrole group requires multi-step synthesis, whereas simpler analogues (e.g., naphthalen-1-yl-prop-2-enamide ) are synthesized via direct condensation.

Limitations and Challenges

- Synthetic Yield : Complex derivatives like the target compound may exhibit lower yields (e.g., 54–63% for pyridine derivatives in ) compared to simpler analogues.

- Stability : The naphthalene-pyrrole system may face photodegradation risks, whereas chromone-based compounds (Compound 1 ) are more stable under UV light.

Biological Activity

(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide is a compound with significant potential in pharmacology, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H16N2O2. Its structure can be analyzed through various chemical databases, revealing insights into its reactivity and interaction with biological targets.

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. In macrophage cultures, this compound demonstrated a significant reduction in nitrite levels and cytokine production at non-cytotoxic concentrations .

- In vivo studies using Freund’s complete adjuvant (CFA) induced paw edema models indicated that the compound effectively reduced inflammation comparable to standard anti-inflammatory drugs like dexamethasone .

- Mechanistic Insights :

In Vitro Studies

In vitro assays conducted on J774 murine macrophage cells revealed:

- Cell Viability : Up to 100 μM concentrations showed no cytotoxicity, establishing a safe range for further testing.

- Cytokine Inhibition : Significant inhibition of IL-1β and TNFα was observed, with statistical significance noted at .

In Vivo Studies

In vivo efficacy was assessed through:

- Paw Edema Model : The compound exhibited a 63.2% reduction in polymorphonuclear leukocyte migration compared to control groups treated with indomethacin (45.3% reduction) .

Data Summary Table

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Cytokine Inhibition | IL-1β: Significant reduction at non-cytotoxic levels | TNFα: Comparable inhibition to dexamethasone |

| Cell Viability | No cytotoxicity up to 100 μM | Effective in reducing inflammation in CFA model |

| Leukocyte Migration | Not directly tested | 63.2% reduction in migration compared to control |

Case Studies

Several studies have explored the pharmacological properties of related compounds, providing context for the potential applications of this compound:

- Anti-inflammatory Drugs : Similar compounds have shown promise as anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional NSAIDs .

- Cancer Research : The structural similarities with known anticancer agents suggest potential applications in oncology, warranting further investigation into its effects on cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step protocols:

- Key steps : Condensation of naphthalenol derivatives with pyrrole precursors under controlled conditions (e.g., DMF as solvent, K₂CO₃ as base) . Propargyl bromide or cyanoacetamide intermediates may be used to introduce the cyano and enamide groups .

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) . Adjust stoichiometry and temperature (room temperature to 80°C) to minimize side products like Z-isomers or incomplete substitutions .

- Purification : Use column chromatography or recrystallization to isolate the E-isomer, confirmed via HPLC and NMR .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound’s (E)-configuration?

Answer:

- X-ray diffraction : Employ SHELXL for refinement of single-crystal data to determine bond lengths and angles, confirming the E-configuration via the C=C double bond geometry .

- ORTEP-3 : Visualize thermal ellipsoids and torsional angles to assess steric effects from the naphthalene and pyrrole substituents .

- Challenges : Address potential twinning or disorder in crystals using WinGX suite tools for data integration .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, pyrrole methyl groups at δ 2.1–2.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for C₂₄H₂₁N₃O) .

- HPLC : Use C18 columns with acetonitrile/water gradients to detect and quantify impurities (<0.5%) .

Advanced: How do electronic effects of the naphthalene and pyrrole substituents influence the compound’s reactivity in nucleophilic additions?

Answer:

- Computational modeling : DFT calculations (e.g., Gaussian 16) reveal electron-withdrawing effects from the cyano group enhance electrophilicity at the β-carbon of the enamide .

- Steric hindrance : The 2,5-dimethylpyrrole group restricts planarization, favoring regioselective additions at the α-position .

- Experimental validation : Compare reaction rates with analogs lacking naphthalene or methyl groups using kinetic studies .

Basic: What protocols ensure reproducibility in synthesizing derivatives of this compound for SAR studies?

Answer:

- Derivatization : Replace naphthalene with substituted aryl groups (e.g., 2,3-dichlorophenyl) via Buchwald-Hartwig coupling .

- Standardization : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis of the enamide .

- Quality control : Validate intermediates via FT-IR (e.g., cyano stretch at ~2200 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?

Answer:

- Dynamic effects : NMR may average signals for flexible substituents (e.g., rotation of the naphthalene ring), whereas X-ray captures static conformations .

- Solution vs. solid-state : Compare NOESY (solution) and crystallographic data to identify conformational preferences .

- Error analysis : Check for crystallographic disorder or incorrect space group assignments in SHELXL refinement .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring. The enamide bond is prone to hydrolysis under acidic conditions .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, with storage recommended at –20°C under nitrogen .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrole ring?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) before introducing bulky substituents .

- Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered systems (e.g., 150°C, 30 min) .

- Catalysis : Use Pd(OAc)₂/XPhos for cross-couplings at hindered positions .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted into aqueous buffers with surfactants (e.g., Tween-80) .

- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .

Advanced: What mechanistic insights explain its potential bioactivity in kinase inhibition assays?

Answer:

- Docking studies : AutoDock Vina predicts H-bonding between the enamide carbonyl and kinase ATP-binding pockets .

- Enzymatic assays : Measure IC₅₀ against JAK2 or EGFR kinases, correlating with substituent electronegativity (e.g., cyano vs. nitro groups) .

- Resistance mapping : Identify mutations (e.g., T790M in EGFR) that reduce binding affinity via SPR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.